molecular formula C10H14N2O B13079032 2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-ylmethanamine

2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-ylmethanamine

Cat. No.: B13079032
M. Wt: 178.23 g/mol
InChI Key: FAPWADLYJVYQQG-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-ylmethanamine is a heterocyclic compound that features a benzoxazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetrahydro-1,4-benzoxazepin-5-ylmethanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization under acidic or basic conditions . Another method involves the reductive ring expansion of 4-chromanone oximes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-ylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can yield amines or other reduced forms .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydro-1,4-benzoxazepin-5-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2,3,4,5-tetrahydro-1,4-benzoxazepin-5-ylmethanamine

InChI

InChI=1S/C10H14N2O/c11-7-9-8-3-1-2-4-10(8)13-6-5-12-9/h1-4,9,12H,5-7,11H2

InChI Key

FAPWADLYJVYQQG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC=C2C(N1)CN

Origin of Product

United States

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